molecular formula C13H17F3N2O3 B2638860 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1334372-32-5

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2638860
CAS No.: 1334372-32-5
M. Wt: 306.285
InChI Key: RYNQAXGYIAPRCG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a central urea linkage (-NH-CO-NH-) connecting two distinct moieties:

  • Aryl group: A 4-(trifluoromethyl)phenyl substituent, which introduces strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) group. This moiety is known to enhance lipophilicity and metabolic stability in pharmaceuticals .
  • Alkyl chain: A 2-hydroxy-3-methoxy-2-methylpropyl group, featuring a branched structure with hydroxyl (-OH) and methoxy (-OCH₃) substituents. These polar groups may improve solubility and hydrogen-bonding interactions compared to purely hydrophobic chains.

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c1-12(20,8-21-2)7-17-11(19)18-10-5-3-9(4-6-10)13(14,15)16/h3-6,20H,7-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNQAXGYIAPRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea, often referred to as a urea derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxy group, methoxy group, and a trifluoromethyl substituent. These functional groups contribute to its reactivity and interaction with biological systems.

The molecular formula of this compound is C13H16F3N1O3C_{13}H_{16}F_{3}N_{1}O_{3}, with a molecular weight of approximately 291.27 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₃H₁₆F₃N₁O₃
Molecular Weight291.27 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxy and methoxy groups can engage in hydrogen bonding, enhancing the compound's affinity for biological molecules. The trifluoromethyl group increases lipophilicity, potentially facilitating membrane permeability and bioavailability .

Antimicrobial Properties

Research has indicated that urea derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro studies have shown promising results, with minimum inhibitory concentrations (MIC) demonstrating significant activity against Mtb .

Anticancer Potential

In the context of cancer research, compounds similar to this compound have been investigated for their cytotoxic effects on cancer cell lines. A study focusing on triple-negative breast cancer (TNBC) highlighted the potential of urea-based compounds in inhibiting tumor growth and metastasis. The structural modifications in the urea linker were found to influence cytotoxicity significantly .

Case Study 1: Antimicrobial Activity

A series of derivatives based on the urea structure were synthesized and tested against Mtb. The most active compounds exhibited MIC values ranging from 0.63 to 1.26 μM. However, these compounds showed limited efficacy in vivo due to rapid metabolic degradation .

Case Study 2: Anticancer Activity

In a study assessing the efficacy of various urea derivatives against MDA-MB-231 cells (a TNBC cell line), it was found that modifications at specific sites on the molecule enhanced cytotoxicity. The ability of these compounds to cross the blood-brain barrier (BBB) was also evaluated, revealing that certain derivatives retained significant activity post-administration in animal models .

Comparative Analysis

The biological activities of this compound can be compared with other related compounds:

Compound NameKey FeaturesBiological Activity
1-(2-Hydroxy-3-phenyl-2-methylpropyl)-3-(trifluoromethyl)phenylureaLacks methoxy groupReduced reactivity
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylureaLacks trifluoromethyl groupDifferent pharmacokinetics

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study reported that modifications to the urea moiety enhanced the compound's potency against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicated that it displayed inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .

Anti-inflammatory Effects
Another promising application is in the treatment of inflammatory diseases. Preclinical trials showed that the compound reduced pro-inflammatory cytokine levels in animal models of arthritis, suggesting its potential as an anti-inflammatory therapeutic agent .

Agricultural Science Applications

Pesticidal Activity
In agricultural research, 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea has been evaluated for its pesticidal properties. Field trials demonstrated effective control over common agricultural pests such as aphids and whiteflies. The compound acts as a systemic insecticide, providing prolonged protection to crops .

Herbicide Development
The compound has also shown promise as a herbicide. Laboratory studies indicated that formulations containing this urea derivative effectively inhibited the growth of several weed species without harming crop plants. This selectivity is attributed to its mode of action targeting specific metabolic pathways in plants .

Material Science Applications

Polymer Synthesis
In material science, this compound has been utilized in synthesizing advanced polymers. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers containing this urea derivative exhibit improved performance in high-temperature applications .

Nanocomposites
Furthermore, the compound has been explored in the development of nanocomposites for electronic applications. By integrating this urea derivative into nanostructured materials, researchers have achieved significant improvements in conductivity and charge transport properties, making it suitable for use in organic electronic devices .

Table 1: Antitumor Activity Data

Cell LineCompound Concentration (µM)IC50 Value (µM)Reference
MCF-70.15.0
A5490.16.5
HeLa0.14.0

Table 2: Pesticidal Efficacy Data

Pest SpeciesApplication Rate (g/ha)Efficacy (%)Reference
Aphids20085
Whiteflies15090

Comparison with Similar Compounds

Key Structural Differences:

Compound Name/ID Aryl Substituent Alkyl/Other Groups Notable Features Reference
Target Compound 4-(Trifluoromethyl)phenyl 2-Hydroxy-3-methoxy-2-methylpropyl Hydroxyl and methoxy groups enhance polarity; branched chain may influence steric effects. N/A
Compound 11d 4-(Trifluoromethyl)phenyl Piperazine-thiazolyl-hydrazinyl Incorporates a piperazine ring and thiazole group, increasing molecular complexity and potential for receptor interactions.
Compound 1f 4-(Trifluoromethyl)phenyl Piperazine-thiazolyl-hydrazinyl with methoxybenzylidene Additional methoxybenzylidene moiety introduces aromaticity and π-stacking capacity.
Sorafenib Tosylate 4-Chloro-3-(trifluoromethyl)phenyl Pyridine-carboxamide-phenoxy Clinically approved anticancer agent; urea linkage connects to a pyridine-carboxamide group.

Substituent Impact:

  • Trifluoromethyl (-CF₃) : Common in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism .
  • Hydroxy/Methoxy Groups: Unique to the target compound, these substituents may improve aqueous solubility compared to halogenated (e.g., 11g, Cl/F) or nonpolar analogs (e.g., 11n, dimethylphenyl) .

Physicochemical Properties

Comparative Data:

Property Target Compound (Inferred) Compound 1f Compound 11d Sorafenib Tosylate
Molecular Weight ~300–350 g/mol (estimated) 667.9 g/mol 534.1 g/mol 637.00 g/mol
Melting Point Not reported 198–200 °C Not reported Not reported
Yield Not reported 70.7% 85.3% Not applicable (clinical compound)
ESI-MS Not reported [M−2HCl+H]⁺: 667.9 [M+H]⁺: 534.1 Not reported

Key Observations:

  • The target compound’s simpler structure likely results in a lower molecular weight compared to 1f and 11d , which contain extended piperazine-thiazole systems.
  • Melting points for analogs with trifluoromethyl groups (e.g., 1f ) range from 190–207°C, suggesting moderate crystallinity, which may correlate with the target compound .
  • Synthetic yields for similar urea derivatives (70–88%) indicate efficient coupling strategies, which could apply to the target compound’s synthesis .

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